molecular formula C9H9NO B1351193 4-(2-Hydroxyethyl)benzonitrile CAS No. 69395-13-7

4-(2-Hydroxyethyl)benzonitrile

Cat. No. B1351193
CAS RN: 69395-13-7
M. Wt: 147.17 g/mol
InChI Key: RBSJBNYPTGMZIH-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)benzonitrile, also known as 2-hydroxyethylbenzonitrile, is an organic compound with the chemical formula C8H9N. It is a colorless, crystalline solid with a slight odor of benzene. It is soluble in water and ethanol, and is used in various scientific research applications.

Scientific Research Applications

Organic Synthesis

4-(2-Hydroxyethyl)benzonitrile: is a versatile organic compound used as an intermediate in the synthesis of more complex molecules. It can be utilized to produce 4-(2-bromo-ethyl)-benzonitrile , which is a precursor for various pharmaceuticals and agrochemicals . Its ability to undergo reactions typical for nitriles and alcohols makes it a valuable building block in organic chemistry.

Pharmaceutical Research

In pharmaceutical research, this compound finds application in the development of new drugs. Its structure allows for the introduction of additional functional groups, creating derivatives with potential therapeutic properties. It’s particularly useful in the synthesis of molecules that target the central nervous system, due to its phenyl ring structure which is common in many CNS drugs .

Material Science

The hydroxyethyl group in 4-(2-Hydroxyethyl)benzonitrile can be exploited to modify surface properties of materials. This compound can be used to create polymers with enhanced adhesion or altered hydrophobicity, which is beneficial in developing new coatings and adhesives .

Bioconjugation

In biochemistry, 4-(2-Hydroxyethyl)benzonitrile can be used for bioconjugation purposes. It can act as a linker molecule to attach various biomolecules to surfaces or to each other, which is crucial in the creation of biosensors and diagnostic tools .

Analytical Chemistry

This compound’s unique structure makes it suitable as a standard or reagent in analytical chemistry. It can be used in chromatography to help identify or quantify other substances, or as a calibration standard in mass spectrometry .

Agrochemical Development

The nitrile group in 4-(2-Hydroxyethyl)benzonitrile is reactive and can be used to create new compounds for agrochemical applications. It can lead to the development of novel pesticides or herbicides with specific action mechanisms .

Food and Beverage Industry

In the food and beverage industry, derivatives of 4-(2-Hydroxyethyl)benzonitrile can be used as flavoring agents or preservatives. The compound’s structure allows for the synthesis of molecules that mimic natural flavors or have antimicrobial properties .

Environmental Science

Lastly, 4-(2-Hydroxyethyl)benzonitrile can be used in environmental science research to study degradation processes or as a tracer compound to monitor pollution pathways. Its stability and detectability make it suitable for such applications .

properties

IUPAC Name

4-(2-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSJBNYPTGMZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384190
Record name 4-(2-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)benzonitrile

CAS RN

69395-13-7
Record name 4-(2-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxyethyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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